
6-Amino-7-chloro-2,3-dihydroinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-7-chloro-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C9H8ClNO It is a derivative of indanone, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 7th position on the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-chloro-2,3-dihydroinden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-2,3-dihydroinden-1-one.
Amination Reaction: The 7-chloro-2,3-dihydroinden-1-one undergoes an amination reaction, where an amino group is introduced at the 6th position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials and reagents.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-7-chloro-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
6-Amino-7-chloro-2,3-dihydroinden-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 6-Amino-7-chloro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-2,3-dihydroinden-1-one: Similar structure but lacks the chlorine atom.
6-Chloro-2,3-dihydroinden-1-one: Similar structure but lacks the amino group.
Uniqueness
6-Amino-7-chloro-2,3-dihydroinden-1-one is unique due to the presence of both an amino group and a chlorine atom on the indanone ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H8ClNO |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
6-amino-7-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2 |
Clé InChI |
DCJPWHKEIROKEC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=CC(=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


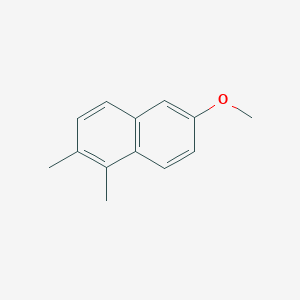

![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)
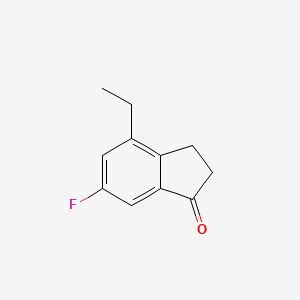

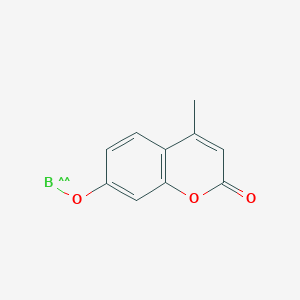



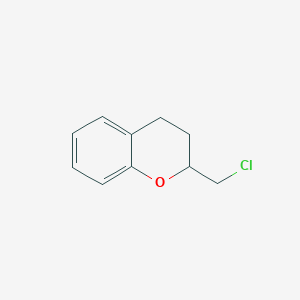
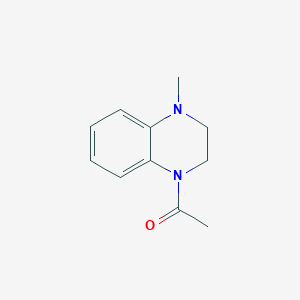
![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)
![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)

